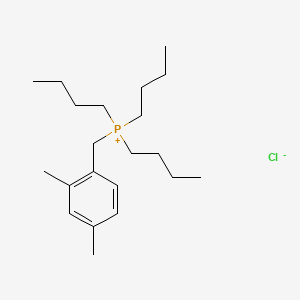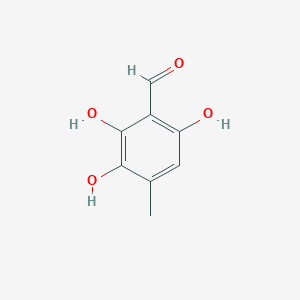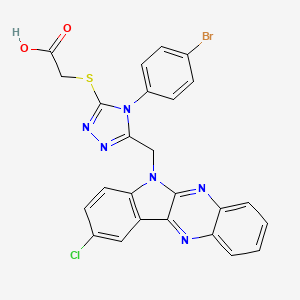![molecular formula C27H36N4O6 B13137996 nonyl 2-[(2Z)-2-(4-methyl-2,6-dioxo-5-pyridin-1-ium-1-ylpyridin-1-ium-3-ylidene)hydrazinyl]benzoate;dihydroxide CAS No. 93919-15-4](/img/structure/B13137996.png)
nonyl 2-[(2Z)-2-(4-methyl-2,6-dioxo-5-pyridin-1-ium-1-ylpyridin-1-ium-3-ylidene)hydrazinyl]benzoate;dihydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonyl 2-[(2Z)-2-(4-methyl-2,6-dioxo-5-pyridin-1-ium-1-ylpyridin-1-ium-3-ylidene)hydrazinyl]benzoate;dihydroxide is a complex organic compound with potential applications in various scientific fields. This compound features a nonyl group attached to a benzoate moiety, with a hydrazinyl linkage to a pyridin-1-ium structure. The presence of multiple functional groups, including pyridin-1-ium and benzoate, suggests diverse chemical reactivity and potential utility in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nonyl 2-[(2Z)-2-(4-methyl-2,6-dioxo-5-pyridin-1-ium-1-ylpyridin-1-ium-3-ylidene)hydrazinyl]benzoate;dihydroxide typically involves multi-step organic reactions. The initial step may include the preparation of the benzoate ester, followed by the introduction of the hydrazinyl group through a condensation reaction. The final step involves the formation of the pyridin-1-ium structure under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Nonyl 2-[(2Z)-2-(4-methyl-2,6-dioxo-5-pyridin-1-ium-1-ylpyridin-1-ium-3-ylidene)hydrazinyl]benzoate;dihydroxide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions can result in a variety of substituted compounds.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Medicine: The compound’s potential bioactivity could be explored for therapeutic applications.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of nonyl 2-[(2Z)-2-(4-methyl-2,6-dioxo-5-pyridin-1-ium-1-ylpyridin-1-ium-3-ylidene)hydrazinyl]benzoate;dihydroxide involves its interaction with molecular targets through its functional groups. The pyridin-1-ium and benzoate moieties may bind to specific receptors or enzymes, modulating their activity. The hydrazinyl linkage could facilitate the formation of reactive intermediates, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-nonyl-1,3-dioxolane: This compound shares some structural similarities but lacks the complex functional groups present in nonyl 2-[(2Z)-2-(4-methyl-2,6-dioxo-5-pyridin-1-ium-1-ylpyridin-1-ium-3-ylidene)hydrazinyl]benzoate;dihydroxide.
Decanal propylene glycol acetal: Another structurally related compound, but with different functional groups and reactivity.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse interactions with other molecules, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
93919-15-4 |
|---|---|
Formule moléculaire |
C27H36N4O6 |
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
nonyl 2-[(2Z)-2-(4-methyl-2,6-dioxo-5-pyridin-1-ium-1-ylpyridin-1-ium-3-ylidene)hydrazinyl]benzoate;dihydroxide |
InChI |
InChI=1S/C27H32N4O4.2H2O/c1-3-4-5-6-7-8-14-19-35-27(34)21-15-10-11-16-22(21)29-30-23-20(2)24(26(33)28-25(23)32)31-17-12-9-13-18-31;;/h9-13,15-18H,3-8,14,19H2,1-2H3,(H-,28,29,32,33,34);2*1H2 |
Clé InChI |
VDOJOKVKMJCHEB-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCCCCOC(=O)C1=CC=CC=C1N/N=C\2/C(=C(C(=O)[NH2+]C2=O)[N+]3=CC=CC=C3)C.[OH-].[OH-] |
SMILES canonique |
CCCCCCCCCOC(=O)C1=CC=CC=C1NN=C2C(=C(C(=O)[NH2+]C2=O)[N+]3=CC=CC=C3)C.[OH-].[OH-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



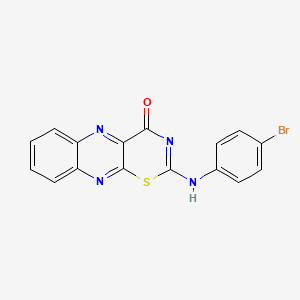
![5-(Methylsulfonyl)benzo[d]isoxazol-3-amine](/img/structure/B13137929.png)
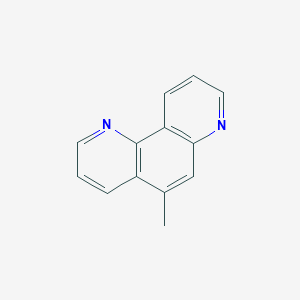
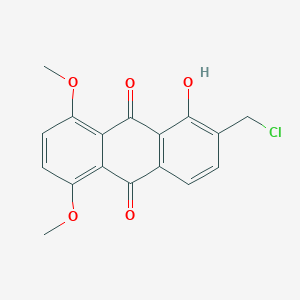


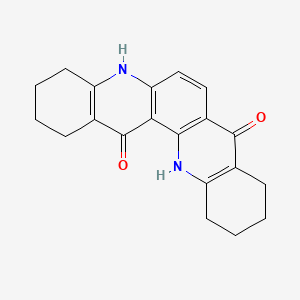

![4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol](/img/structure/B13137979.png)
